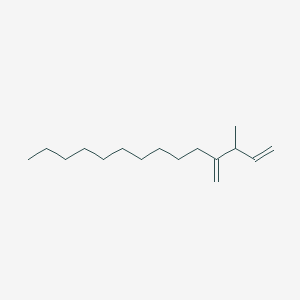
3-Methyl-4-methylidenetetradec-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-4-methylidenetetradec-1-ene is an organic compound belonging to the class of alkenes It is characterized by a long carbon chain with a double bond and two methyl groups attached to the chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-methylidenetetradec-1-ene can be achieved through several methods. One common approach involves the use of alkenylation reactions, where a suitable alkene precursor is reacted with a methylating agent under specific conditions. For example, the reaction of 3-methyl-1-tetradecene with a methylating agent like methyl iodide in the presence of a base such as potassium carbonate can yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale alkenylation processes. These processes typically utilize continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as palladium or nickel complexes may be employed to enhance the reaction rate and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-4-methylidenetetradec-1-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming halogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed
Oxidation: Alcohols, ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
3-Methyl-4-methylidenetetradec-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be utilized in studies involving lipid metabolism and membrane structure.
Medicine: Research into its potential as a precursor for pharmaceuticals is ongoing.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Methyl-4-methylidenetetradec-1-ene involves its interaction with molecular targets through its double bond and methyl groups. These interactions can lead to various chemical transformations, depending on the specific conditions and reagents used. The compound’s reactivity is influenced by the electron density around the double bond and the steric effects of the methyl groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methyl-1-tetradecene: Similar structure but lacks the additional methylidene group.
4-Methyl-1-tetradecene: Similar structure but with the methyl group at a different position.
Tetradec-1-ene: A simpler alkene without any methyl substitutions.
Uniqueness
3-Methyl-4-methylidenetetradec-1-ene is unique due to the presence of both a double bond and two methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies.
Eigenschaften
CAS-Nummer |
115147-04-1 |
|---|---|
Molekularformel |
C16H30 |
Molekulargewicht |
222.41 g/mol |
IUPAC-Name |
3-methyl-4-methylidenetetradec-1-ene |
InChI |
InChI=1S/C16H30/c1-5-7-8-9-10-11-12-13-14-16(4)15(3)6-2/h6,15H,2,4-5,7-14H2,1,3H3 |
InChI-Schlüssel |
QXBXGRYABGSYLL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC(=C)C(C)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Dioctyl [18-(dimethylamino)octadecyl]phosphonate](/img/structure/B14312977.png)
![3-[(2-Bromonaphthalen-1-yl)oxy]propane-1,2-diol](/img/structure/B14312989.png)
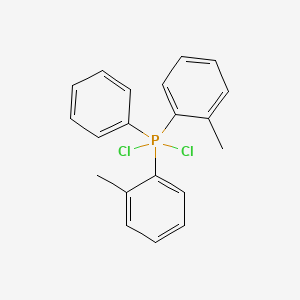
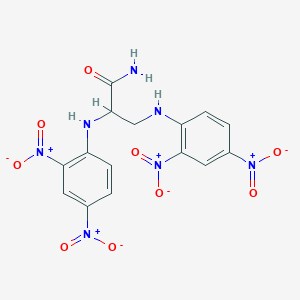
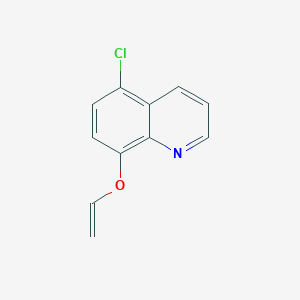
![4,4'-[1,3-Phenylenedi(hydrazin-2-yl-1-ylidene)]bis(3-hydroxycyclohexa-2,5-dien-1-one)](/img/structure/B14313008.png)
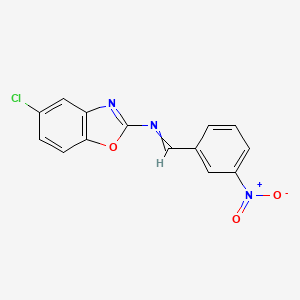
![1-Decyl-4-[(4-methoxyphenyl)ethynyl]benzene](/img/structure/B14313022.png)
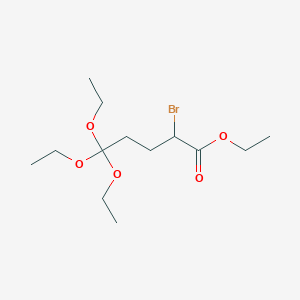
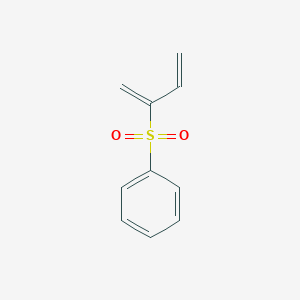

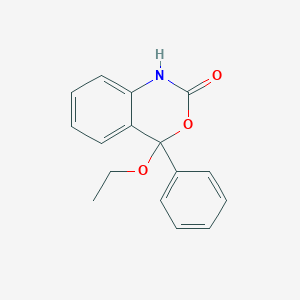
![1-[4-Oxo-4-(2,4,6-trimethoxyphenyl)butyl]piperidine-3-carboxylic acid](/img/structure/B14313048.png)
